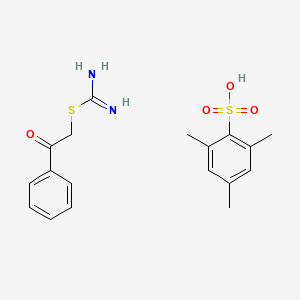
phenacyl carbamimidothioate;2,4,6-trimethylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacyl carbamimidothioate;2,4,6-trimethylbenzenesulfonic acid is a complex organic compound that combines the properties of both phenacyl carbamimidothioate and 2,4,6-trimethylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenacyl carbamimidothioate;2,4,6-trimethylbenzenesulfonic acid typically involves the reaction of phenacyl carbamimidothioate with 2,4,6-trimethylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization or chromatography may also be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phenacyl carbamimidothioate;2,4,6-trimethylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Phenacyl carbamimidothioate;2,4,6-trimethylbenzenesulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of phenacyl carbamimidothioate;2,4,6-trimethylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenacyl carbamimidothioate: A related compound with similar chemical properties but lacking the sulfonic acid moiety.
2,4,6-Trimethylbenzenesulfonic acid: A compound with similar sulfonic acid functionality but without the phenacyl carbamimidothioate group.
Uniqueness
Phenacyl carbamimidothioate;2,4,6-trimethylbenzenesulfonic acid is unique due to its combination of both phenacyl carbamimidothioate and 2,4,6-trimethylbenzenesulfonic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
CAS No. |
6326-47-2 |
|---|---|
Molecular Formula |
C18H22N2O4S2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
phenacyl carbamimidothioate;2,4,6-trimethylbenzenesulfonic acid |
InChI |
InChI=1S/C9H10N2OS.C9H12O3S/c10-9(11)13-6-8(12)7-4-2-1-3-5-7;1-6-4-7(2)9(8(3)5-6)13(10,11)12/h1-5H,6H2,(H3,10,11);4-5H,1-3H3,(H,10,11,12) |
InChI Key |
DOCXRSYGGUYZDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.C1=CC=C(C=C1)C(=O)CSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


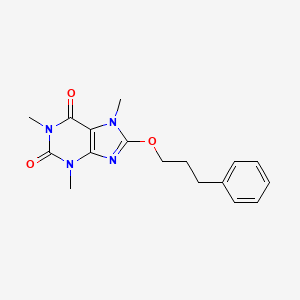

![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
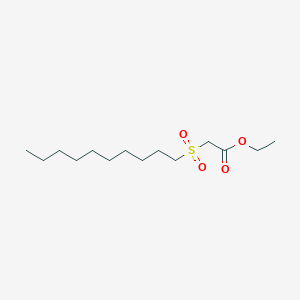
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)

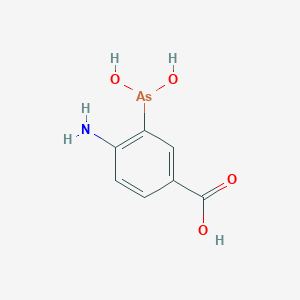
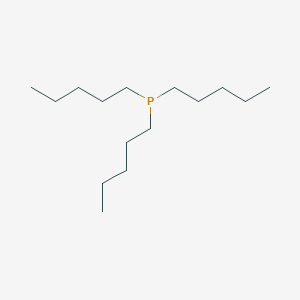
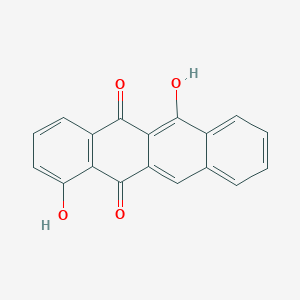
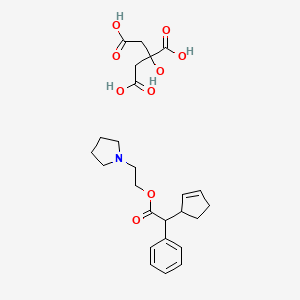
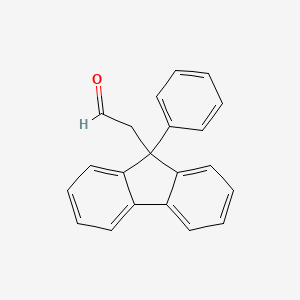
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)

![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)
